molecular formula C12H11BrN2O2 B2878706 1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide CAS No. 13664-80-7

1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide

Cat. No. B2878706
CAS RN: 13664-80-7
M. Wt: 295.136
InChI Key: ZMLDAALKMSOLMR-UHFFFAOYSA-M
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Description

1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the CAS Number: 13664-80-7 . It has a molecular weight of 295.14 . The IUPAC name for this compound is 1-(2-nitrobenzyl)pyridinium bromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N2O2.BrH/c15-14(16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;/h1-9H,10H2;1H/q+1;/p-1 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the search results.

Scientific Research Applications

Synthesis of Water-Soluble NIR AIEgen

This compound has been utilized in the rational design of a water-soluble near-infrared (NIR) emissive fluorescent molecule with aggregation-induced emission (AIE) characteristics. It’s applied in ultrafast wash-free cellular imaging and photodynamic cancer cell ablation, demonstrating its potential as both an imaging and phototherapeutic agent .

Diastereoselective Synthesis of Piperidin-2-ones

1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide is a key intermediate in the highly diastereoselective synthesis of pyridinium-substituted piperidin-2-ones. This synthesis involves a Michael–Mannich cascade using Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate, leading to compounds with potential antitumor, antitubercular, and antimicrobial activities .

Organic Synthesis and Catalysis

The compound is used in various organic synthesis processes, including the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

Material Science Research

In material science, this bromide salt serves as a precursor for the synthesis of complex organic molecules that can be used in the development of new materials with specific electronic or optical properties .

Chemical Synthesis

It’s involved in chemical synthesis processes where its reactivity with different organic and inorganic substrates is explored to create novel compounds with unique properties .

Chromatography and Analytical Techniques

The compound is used in chromatography and other analytical techniques as a standard or reference compound to identify and quantify other substances .

Life Science Research

In life sciences, it’s used in the study of cell biology and biochemistry, particularly in the investigation of cellular processes and the development of diagnostic tools .

Pharmaceutical Development

This bromide salt is also a building block in the pharmaceutical industry for the development of new drugs, especially those targeting neurological disorders and cancers .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[(2-nitrophenyl)methyl]pyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N2O2.BrH/c15-14(16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDAALKMSOLMR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=CC=C2[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide

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